molecular formula C8H7NO3S B2585464 3-Methylbenzene-1-sulfonyl isocyanate CAS No. 194543-40-3

3-Methylbenzene-1-sulfonyl isocyanate

Cat. No.: B2585464
CAS No.: 194543-40-3
M. Wt: 197.21
InChI Key: NRPHEJYDQNWSJF-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a sulfonyl isocyanate group attached to a methyl-substituted benzene ring. It is commonly used in organic synthesis and has applications in various fields including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylbenzene-1-sulfonyl isocyanate can be synthesized through the reaction of 3-methylbenzenesulfonyl chloride with sodium azide, followed by the Curtius rearrangement . The reaction typically involves the following steps:

    Formation of 3-methylbenzenesulfonyl azide: This is achieved by reacting 3-methylbenzenesulfonyl chloride with sodium azide in an appropriate solvent.

    Curtius rearrangement: The azide intermediate undergoes thermal decomposition to form the isocyanate.

Industrial Production Methods

The industrial production of isocyanates, including this compound, often involves the phosgene process . This method, however, poses environmental and safety concerns due to the toxicity of phosgene. Alternative non-phosgene methods, such as the reduction carbonylation and oxidation carbonylation of nitro-amino compounds, are being explored to mitigate these issues .

Chemical Reactions Analysis

Types of Reactions

3-Methylbenzene-1-sulfonyl isocyanate undergoes various types of chemical reactions, including:

    Electrophilic aromatic substitution: The sulfonyl isocyanate group can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile.

    Nucleophilic addition: The isocyanate group can react with nucleophiles such as amines to form ureas and carbamates.

Common Reagents and Conditions

    Electrophilic aromatic substitution: Common reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.

    Nucleophilic addition: Reagents such as primary and secondary amines are commonly used under mild conditions to form the corresponding ureas and carbamates.

Major Products Formed

    Electrophilic aromatic substitution: Substituted benzene derivatives.

    Nucleophilic addition: Ureas and carbamates.

Scientific Research Applications

3-Methylbenzene-1-sulfonyl isocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl-containing compounds.

    Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is employed in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-methylbenzene-1-sulfonyl isocyanate involves its reactivity as an electrophile. The sulfonyl isocyanate group can undergo nucleophilic attack by various nucleophiles, leading to the formation of stable products such as ureas and carbamates . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzene-1-sulfonyl isocyanate: Similar structure but with the methyl group in the para position.

    Benzene-1-sulfonyl isocyanate: Lacks the methyl group on the benzene ring.

    Toluene-2,4-diisocyanate: Contains two isocyanate groups on the benzene ring.

Uniqueness

3-Methylbenzene-1-sulfonyl isocyanate is unique due to the presence of both a sulfonyl and an isocyanate group on a methyl-substituted benzene ring. This combination imparts specific reactivity and properties that are valuable in organic synthesis and various applications.

Properties

IUPAC Name

3-methyl-N-(oxomethylidene)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c1-7-3-2-4-8(5-7)13(11,12)9-6-10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPHEJYDQNWSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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